molecular formula C13H14N2O3S B162620 Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 126533-79-7

Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No. B162620
M. Wt: 278.33 g/mol
InChI Key: IPUZBCRNFHBQLY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate and its derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. For instance, a study outlined a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the reactivity of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This process yields a variety of compounds, including ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivatives, highlighting the compound's potential in facilitating diverse chemical transformations (Mohamed, 2021).

Antimicrobial and Antioxidant Properties

Research has also delved into the antimicrobial and antioxidant properties of thiazole derivatives. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, closely related to the core structure of interest, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies have shown that some synthesized compounds exhibit excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating the utility of such compounds in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anticancer Activity

Further research into thiazole compounds has unveiled their potential in anticancer applications. A new series of thiazole compounds synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate displayed significant anticancer activity against breast cancer cells (MCF7). This highlights the promise of ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate derivatives in the development of novel anticancer therapies (Sonar et al., 2020).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry professional or academic database.


properties

IUPAC Name

ethyl 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-12(16)11-8-19-13(15-11)14-9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUZBCRNFHBQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377835
Record name Ethyl 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate

CAS RN

126533-79-7
Record name Ethyl 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate
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